molecular formula C17H19N5O5 B037358 Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)- CAS No. 16289-61-5

Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)-

Cat. No. B037358
CAS RN: 16289-61-5
M. Wt: 373.4 g/mol
InChI Key: MJONUHGXWMUDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)-, is a chemical compound with the molecular formula C17H19N3O5. It is a xanthine derivative and is structurally similar to caffeine and theobromine. Theophylline has been used for several decades in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is also used in the treatment of apnea of prematurity, a condition in which premature infants stop breathing for short periods of time.

Mechanism Of Action

Theophylline works by inhibiting the enzyme phosphodiesterase (PDE). PDE is responsible for breaking down cyclic AMP (cAMP), a molecule that plays a key role in cellular signaling. By inhibiting PDE, theophylline increases the levels of cAMP, which leads to relaxation of smooth muscle in the airways and improved breathing. Theophylline also has anti-inflammatory effects, which further contribute to its therapeutic effects in respiratory diseases.

Biochemical And Physiological Effects

Theophylline has several biochemical and physiological effects. It increases the levels of cAMP, which leads to relaxation of smooth muscle in the airways and improved breathing. Theophylline also has anti-inflammatory effects, which reduce the inflammation in the airways and improve lung function. Theophylline has been shown to improve cognitive function and enhance memory retention. It has also been shown to improve blood flow and reduce blood pressure.

Advantages And Limitations For Lab Experiments

Theophylline has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, theophylline has several limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. Theophylline also has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.

Future Directions

There are several future directions for research on theophylline. One area of research is the development of new formulations of theophylline that have improved pharmacokinetic properties. Another area of research is the identification of new therapeutic uses for theophylline, such as in the treatment of neurological disorders. Finally, research is needed to better understand the mechanism of action of theophylline and its effects on cellular signaling pathways.

Synthesis Methods

Theophylline can be synthesized by several methods. One of the most common methods is the condensation of theophylline-7-acetate with 3,4-dihydroxybenzylamine. Theophylline-7-acetate is first prepared by the reaction of theophylline with acetic anhydride. Theophylline can also be synthesized by the reaction of theobromine with ammonia in the presence of a catalyst.

Scientific Research Applications

Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to improve lung function and reduce the frequency and severity of asthma attacks. Theophylline has also been studied for its effects on the central nervous system. It has been shown to improve cognitive function and enhance memory retention. Theophylline has also been studied for its effects on the cardiovascular system. It has been shown to improve blood flow and reduce blood pressure.

properties

CAS RN

16289-61-5

Product Name

Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)-

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

7-[2-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H19N5O5/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10/h3-4,7,9,18,23-24H,5-6,8H2,1-2H3

InChI Key

MJONUHGXWMUDTE-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(=O)C3=CC(=C(C=C3)O)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(=O)C3=CC(=C(C=C3)O)O

Other CAS RN

16289-61-5

Origin of Product

United States

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